O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine
Description
O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine (CAS: 94593-26-7; InChIKey: AOAKVWNYDRSALN-UHFFFAOYSA-N) is a hydroxylamine derivative characterized by a benzoyl group, an ethyl substituent, and a phenethyl backbone modified with alpha-methyl and meta-trifluoromethyl groups . This structural complexity confers unique physicochemical properties, such as enhanced lipophilicity from the trifluoromethyl group and steric hindrance from the ethyl and alpha-methyl substituents. These features may influence its biological activity, metabolic stability, and pharmacokinetic profile compared to simpler hydroxylamine analogs.
Properties
CAS No. |
94593-26-7 |
|---|---|
Molecular Formula |
C19H20F3NO2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] benzoate |
InChI |
InChI=1S/C19H20F3NO2/c1-3-23(25-18(24)16-9-5-4-6-10-16)14(2)12-15-8-7-11-17(13-15)19(20,21)22/h4-11,13-14H,3,12H2,1-2H3 |
InChI Key |
AOAKVWNYDRSALN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of benzoyl chloride with N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yields. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various acyl-substituted hydroxylamines.
Scientific Research Applications
Medicinal Chemistry
O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine has been investigated for its potential as a therapeutic agent. Its structure allows for modulation of biological activity, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties against various cell lines, including SNB-19 and OVCAR-8 . This suggests that this compound could be explored further in cancer treatment.
Antimicrobial Studies
Research has shown that hydroxylamine derivatives can possess antimicrobial properties. The compound's structure may contribute to its effectiveness against specific bacterial strains, warranting further investigation into its potential as an antimicrobial agent .
Toxicological Assessments
Toxicity studies are essential for evaluating the safety profile of new compounds. This compound has undergone acute toxicity testing, revealing an LD50 value of 1 g/kg in rodent models . Such data are crucial for understanding the compound's safety in therapeutic applications.
Case Studies
Several case studies highlight the compound's potential applications:
-
Case Study 1: Anticancer Efficacy
A study demonstrated that related compounds showed high growth inhibition rates against cancer cell lines. The mechanism of action was linked to apoptosis induction and cell cycle arrest . -
Case Study 2: Antimicrobial Activity
Compounds structurally similar to this compound were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results that support further exploration of this compound's antimicrobial potential .
Mechanism of Action
The mechanism of action of O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine involves its interaction with molecular targets through its functional groups. The benzoyl group can participate in acylation reactions, while the hydroxylamine moiety can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
N-Benzoyl-N-(3-methylphenyl)-O-[2-(2-nitrophenyl)acetyl]hydroxylamine
Structural Differences :
- Substituents : Features a nitro group on the phenylacetyl moiety instead of a trifluoromethyl-phenethyl group.
- Conformation : Dihedral angles between phenyl rings (81.85° and 12.08°) suggest distinct spatial arrangements compared to the target compound .
Functional Implications : - The electron-withdrawing nitro group may increase reactivity in redox reactions, whereas the trifluoromethyl group in the target compound offers moderate electron withdrawal with greater metabolic stability.
- The acetyl linker in this analog could enhance solubility but reduce membrane permeability compared to the target compound’s phenethyl chain.
N-t-Butyl Hydroxylamine
Structural Differences :
N-(2-(1H-Benzimidazol-1-yl)-5-(trifluoromethyl)phenyl)hydroxylamine (8a)
Structural Differences :
- Incorporates a benzimidazole ring and trifluoromethyl group but lacks the benzoyl and ethyl substituents .
Functional Implications : - The benzimidazole moiety may engage in hydrogen bonding, enhancing cytotoxicity. In contrast, the target compound’s benzoyl group could favor π-π interactions with aromatic residues in biological targets.
- Both compounds share trifluoromethyl groups, suggesting comparable resistance to oxidative metabolism.
Phenethyl Hydroxylamine
Structural Differences :
- Lacks the benzoyl, ethyl, and trifluoromethyl groups present in the target compound .
Functional Implications : - Rapid N-oxygenation by human flavin-containing monooxygenase (FMO3) leads to detoxification via oxime formation. The target compound’s trifluoromethyl group may slow this process, extending its half-life but increasing accumulation risk .
N-Benzoyl-N-Phenylhydroxylamine
Structural Differences :
- Functional Implications:
- Reduced steric hindrance may accelerate metabolic breakdown compared to the target compound.
Comparative Data Table
Key Research Findings
- Mitochondrial Effects: Hydroxylamine derivatives, including the target compound, reduce endogenous oxidants (e.g., via GSH/GSSG ratio modulation) and protect mitochondrial aconitase activity .
- Metabolic Stability: The trifluoromethyl group in the target compound likely slows FMO3-mediated detoxification compared to non-fluorinated analogs, balancing efficacy and toxicity .
Biological Activity
O-Benzoyl-N-ethyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine is a synthetic compound with notable biological activity, particularly in pharmacological contexts. Its unique chemical structure contributes to its varied effects, which include potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C19H20F3NO2
- Molecular Weight : 351.40 g/mol
- CAS Registry Number : 94593-26-7
The compound features a hydroxylamine functional group, which is known for its reactivity and ability to form various derivatives. The trifluoromethyl group enhances lipophilicity, potentially affecting the compound's bioavailability and interaction with biological systems.
This compound exhibits biological activities primarily attributed to its ability to modulate enzyme activity and influence cellular processes. Hydroxylamines are known to interact with various biological macromolecules, leading to alterations in metabolic pathways.
Enzyme Inhibition
Research indicates that hydroxylamines can act as inhibitors of certain enzymes involved in oxidative stress responses. This inhibition can lead to reduced production of reactive oxygen species (ROS), thereby offering potential neuroprotective effects in models of neurodegenerative diseases.
Toxicity Profile
The acute toxicity of this compound has been evaluated in rodent models. The lethal dose (LD50) was found to be approximately 1 g/kg when administered orally, indicating significant toxicity at high doses .
Case Studies and Research Findings
- Neuroprotective Effects : In vitro studies have demonstrated that the compound can reduce neuronal cell death induced by oxidative stress. This effect is mediated through the modulation of signaling pathways associated with apoptosis .
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains. Further research is necessary to elucidate the mechanisms involved and the potential for therapeutic applications .
- Cancer Cell Growth Inhibition : A study focusing on various hydroxylamine derivatives indicated that similar compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing O-Benzoyl-N-ethyl-N-(α-methyl-m-(trifluoromethyl)phenethyl)hydroxylamine, and how can reaction conditions be optimized?
- Methodological Answer : A scalable synthesis involves coupling O-benzyl hydroxylamine derivatives with trifluoromethyl-substituted phenethylamine precursors under anhydrous conditions. For example, O-benzyl hydroxylamine hydrochloride can react with p-trifluoromethylbenzoyl chloride in dichloromethane using sodium carbonate as a base. Reflux conditions (40–50°C, 12–24 hrs) are critical for high yields . Hazard analysis for intermediates (e.g., sodium pivalate) and mutagenicity screening (Ames II testing) should precede scale-up .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential:
- ¹H NMR : Look for characteristic peaks:
- δ 7.4–8.1 ppm (aromatic protons from benzoyl and trifluoromethylphenyl groups).
- δ 4.2–4.5 ppm (N-ethyl and α-methyl protons).
- ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group.
- IR spectroscopy : Amide C=O stretch at ~1680 cm⁻¹ and hydroxylamine N–O stretch at ~950 cm⁻¹ .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Decomposition risks arise from heat or prolonged light exposure. Differential scanning calorimetry (DSC) studies show thermal decomposition above 120°C. Store at –20°C under inert gas (argon) in amber vials. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) every 3–6 months .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s interaction with biological targets, such as CNS receptors?
- Methodological Answer : The electron-withdrawing CF₃ group enhances binding affinity to hydrophobic pockets in receptors. Use molecular docking (e.g., AutoDock Vina) with crystal structures of analogous compounds (e.g., N-Benzoyl-N-(3-methylphenyl)-O-acetylhydroxylamine ) to predict interactions. Validate via competitive radioligand assays (e.g., ³H-labeled antagonists) .
Q. What strategies resolve contradictory data in metabolic studies of hydroxylamine derivatives like this compound?
- Methodological Answer : Conflicting metabolite profiles may arise from species-specific cytochrome P450 activity. Use human liver microsomes (HLMs) and LC-MS/MS to identify N-oxidized metabolites (e.g., N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine ). Compare with in vivo urine samples from model organisms (e.g., rats) to isolate interspecies variability .
Q. How can crystallographic data improve the design of analogs with enhanced pharmacological properties?
- Methodological Answer : Single-crystal X-ray diffraction of N-Benzoyl-N-(3-methylphenyl)-O-[2-(2-nitrophenyl)acetyl]hydroxylamine (CCDC deposition: 842356) reveals dihedral angles between aromatic rings (81.85°) critical for steric hindrance. Use Mercury software to model substitutions (e.g., replacing nitro groups with halogens) and predict conformational stability .
Q. What analytical techniques quantify trace impurities in synthesized batches of this compound?
- Methodological Answer : Combine UPLC-QTOF-MS for high-resolution impurity profiling (detection limit: 0.1 ppm) with GC-MS headspace analysis for volatile byproducts (e.g., residual benzyl chloride). Validate against certified reference materials (CRMs) for hydroxylamine derivatives .
Methodological Tables
Key Considerations for Experimental Design
- Safety Protocols : Use fume hoods and nitrile gloves when handling intermediates like trichloroisocyanuric acid (TCICA). Conduct DSC for thermal stability profiling .
- Contradiction Management : Replicate spectral data across labs (e.g., compare ¹H NMR with NIST Chemistry WebBook entries for analogous compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
